N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indene ring and a thiadiazole ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions and might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and HRMS . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties are influenced by the compound’s molecular structure and can affect its behavior in different environments .Scientific Research Applications
Anticancer Activity
Compounds containing thiadiazole scaffolds, similar to the structure of interest, have shown promising anticancer activity. For instance, a study on Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, with specific compounds highlighted for their potency. This suggests that structural analogs incorporating thiadiazole and benzamide motifs may offer valuable insights into the design of novel anticancer agents (Tiwari et al., 2017).
Drug Discovery Building Blocks
In drug discovery, derivatives of benzo[d]thiazole, which share a core structural similarity with the compound , serve as versatile building blocks. They offer the possibility to thoroughly explore the chemical space around the molecule, acting as a ligand for targeted interactions. This adaptability in synthesis allows for the creation of a myriad of compounds with potential biological activities, showcasing the utility of such structures in developing new therapeutic agents (Durcik et al., 2020).
Future Directions
The potential applications and future directions for a compound depend on its properties and biological activity. If this compound shows promising biological activity, it could be further studied for potential therapeutic uses. Additionally, modifications could be made to its structure to enhance its activity or alter its properties .
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of activities associated with indole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Given the broad range of activities associated with indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(12-5-6-14-15(9-12)20-23-19-14)18-10-17(22)8-7-11-3-1-2-4-13(11)17/h1-6,9,22H,7-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDCDTDDOXFQEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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